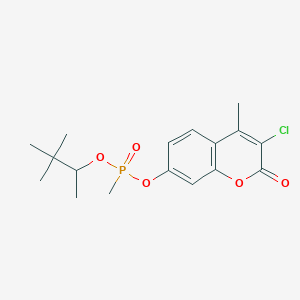
(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C10H7NO3S2 and a molecular weight of 253.30 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The compound has a boiling point of 479.69°C at 760 mmHg, a density of 1.62 g/cm³, and a refractive index of n20D 1.76 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : This chemical is involved in the synthesis of various heterocyclic compounds, such as tricyclic heterocycles and thiopyrano[2,3-d][1,3]thiazoles, which have significance in medicinal chemistry and drug development (Itoh et al., 1989); (Zelisko et al., 2015).
Development of Nematicidal and Antibacterial Agents : Research indicates its use in the creation of novel compounds with potential nematicidal and antibacterial properties, highlighting its importance in agricultural and pharmaceutical fields (Srinivas et al., 2008).
Molecular Structure and Docking Studies : Studies on the molecular structure, electronic properties, and vibrational spectra of related compounds suggest its relevance in understanding molecular interactions, which is crucial for drug design and development (Shanmugapriya et al., 2022).
Applications in Synthetic Chemistry
One-Pot Synthesis Techniques : This chemical is instrumental in one-pot synthesis methods for creating various thiazol-2(5H)-ones, demonstrating its utility in efficient and innovative synthetic routes (Kaminskyy et al., 2017).
Thiamine Analogue Studies : Research dating back to 1959 shows its use in studying thiamine analogues, which are crucial for understanding vitamin B1 function and metabolism (Yount & Metzler, 1959).
Synthesis of Antifungal and Antibacterial Derivatives : The synthesis of thiazoles and derivatives using this compound has been explored for their antifungal and antibacterial activities, underscoring its potential in developing new therapeutic agents (Ahluwalia et al., 1986).
Safety and Hazards
properties
IUPAC Name |
(5E)-5-[(2,3-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S2/c12-6-3-1-2-5(8(6)13)4-7-9(14)11-10(15)16-7/h1-4,12-13H,(H,11,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGSRAFJAIEKU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)

![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)





![N-cyclopentyl-2-(2-fluorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2439525.png)
